7-(Benzyloxy)-2,4-dichloroquinazoline

Catalog No.
S14596510
CAS No.
M.F
C15H10Cl2N2O
M. Wt
305.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Benzyloxy)-2,4-dichloroquinazoline

Product Name

7-(Benzyloxy)-2,4-dichloroquinazoline

IUPAC Name

2,4-dichloro-7-phenylmethoxyquinazoline

Molecular Formula

C15H10Cl2N2O

Molecular Weight

305.2 g/mol

InChI

InChI=1S/C15H10Cl2N2O/c16-14-12-7-6-11(8-13(12)18-15(17)19-14)20-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

ZZSPEEGRGCENSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=NC(=N3)Cl)Cl

Cyclization of Anthranilic Acid Derivatives with Urea

The foundation of quinazoline synthesis often begins with anthranilic acid derivatives. A classical method involves cyclizing anthranilic acid with urea or its analogs to form the quinazoline-2,4-dione scaffold. For instance, anthranilic acid reacts with phenyl isocyanate to form a urea intermediate, which undergoes acid-catalyzed cyclization to yield 3-phenylquinazoline-2,4-dione. This two-step, one-pot process avoids intermediate isolation, enhancing efficiency.

In the context of 7-(benzyloxy)-2,4-dichloroquinazoline, 4-chloroanthranilic acid serves as a key precursor. Reacting it with 2,5-dichlorophenyl isocyanate in ethyl acetate forms a urea intermediate, which cyclizes under hydrochloric acid to produce 3-(2,5-dichlorophenyl)-quinazoline-2,4-dione in 93% yield. Subsequent functionalization at position 7 via benzyloxy introduction completes the synthesis.

StepReactantsConditionsProductYield
14-Chloroanthranilic acid + 2,5-Dichlorophenyl isocyanateEthyl acetate, RTUrea intermediate85%
2Urea intermediate + HClReflux, 3 h3-(2,5-Dichlorophenyl)quinazoline-2,4-dione93%

Halogenation Strategies for Dichloro Substituent Introduction

Regioselective halogenation is critical for introducing chlorine atoms at positions 2 and 4. Traditional methods employ pre-halogenated anthranilic acid derivatives. For example, 4-chloroanthranilic acid, when cyclized with urea, directly incorporates chlorine at position 4. Position 2 chlorination often requires electrophilic substitution using chlorine gas or $$ \text{N} $$-chlorosuccinimide (NCS) in acidic media.

Alternatively, Ullmann-type coupling with copper catalysts enables directed chlorination. However, this approach is less common in traditional synthesis due to harsh conditions and limited regiocontrol.

XLogP3

4.9

Hydrogen Bond Acceptor Count

3

Exact Mass

304.0170183 g/mol

Monoisotopic Mass

304.0170183 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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